molecular formula C9H9BrN2O2 B2747467 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199132-86-8

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No. B2747467
CAS RN: 2199132-86-8
M. Wt: 257.087
InChI Key: GZRSCRFWBJAFOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one” consists of a pyrrolidin-2-one group attached to a 5-bromopyridin-2-yl group via an oxygen atom . The molecular weight of the compound is 257.087.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the synthesis of novel cyanopyridine derivatives from related bromopyridine compounds, evaluating their antimicrobial activity against various bacteria. Some of these derivatives showed significant antibacterial properties, highlighting the potential of bromopyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Quantum Mechanical Investigations and Biological Activities

Research demonstrated the use of Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, followed by quantum mechanical studies and evaluation of their biological activities, such as anti-thrombolytic and biofilm inhibition. This underscores the potential of pyridine-based derivatives in therapeutic and bioactive applications (Ahmad et al., 2017).

Magnetic Properties and Single-Molecule Magnetism

A study on lanthanide-nitronyl nitroxide complexes, including structures related to bromopyridines, showcased the synthesis and characterization of complexes with magnetic properties, pointing towards the utility of such compounds in magnetic materials and molecular magnetism research (Xu et al., 2009).

Synthesis of Acyclic Pyridine C-Nucleosides

Another study explored the synthesis of acyclic pyridine C-nucleosides starting from bromopyridine derivatives, aiming at developing compounds with potential antiviral or antitumor activities. This indicates the value of bromopyridine derivatives in nucleoside analog synthesis (Hemel et al., 1994).

Chemodivergent Synthesis

Research into the chemodivergent synthesis from α-bromoketones and 2-aminopyridines to produce N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines showcases the versatility of bromopyridine derivatives in generating structurally diverse compounds, highlighting their potential in various chemical synthesis applications (Liu et al., 2019).

properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-1-2-8(12-5-6)14-7-3-4-11-9(7)13/h1-2,5,7H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRSCRFWBJAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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